molecular formula C21H18N2O4S2 B3204982 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-benzylacetamide CAS No. 1040638-83-2

2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-benzylacetamide

Cat. No.: B3204982
CAS No.: 1040638-83-2
M. Wt: 426.5 g/mol
InChI Key: QCAVZOSLPMRZJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzodioxole moiety linked via a thioether bridge to a thiazole ring, which is further connected to an acetamide group substituted with a benzyl group.

Properties

IUPAC Name

2-[2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S2/c24-17(15-6-7-18-19(8-15)27-13-26-18)12-29-21-23-16(11-28-21)9-20(25)22-10-14-4-2-1-3-5-14/h1-8,11H,9-10,12-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAVZOSLPMRZJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NC(=CS3)CC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-benzylacetamide is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings from diverse sources.

Chemical Structure and Properties

The compound's structure features several key functional groups, including a benzo[d][1,3]dioxole moiety and a thiazole ring, which are known for their biological significance. The molecular formula is C19H20N2O3SC_{19}H_{20}N_2O_3S, with a molecular weight of approximately 348.44 g/mol.

Structural Components

  • Benzo[d][1,3]dioxole : Known for its role in various pharmacological activities.
  • Thiazole : Often associated with antimicrobial and anticancer properties.
  • Acetamide Group : Enhances the compound's solubility and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives incorporating this moiety exhibited significant cytotoxic effects against several cancer cell lines.

Case Study: Cytotoxicity Assay

A study investigated the cytotoxic effects of various benzo[d][1,3]dioxole derivatives on three cancer cell lines: HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The results indicated that certain derivatives had IC50 values lower than standard chemotherapy agents like doxorubicin:

CompoundCell LineIC50 (µM)Reference Drug IC50 (µM)
Compound AHepG22.387.46
Compound BHCT1161.548.29
Compound CMCF-74.524.56

These findings suggest that the synthesized compounds could be more effective than traditional treatments in certain contexts .

The mechanism by which these compounds exert their anticancer effects includes:

  • EGFR Inhibition : Blocking epidermal growth factor receptor pathways.
  • Apoptosis Induction : Promoting programmed cell death via mitochondrial pathways.
  • Cell Cycle Arrest : Disrupting normal cell cycle progression.

Antibacterial Activity

In addition to anticancer properties, compounds with similar structures have been tested for antibacterial activity. Research indicates that five-membered heterocycles like thiazoles can enhance the antibacterial efficacy of drugs by improving their pharmacokinetic profiles .

Example Study

A study on thiazole derivatives showed promising results against drug-resistant bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound DE. coli32 µg/mL
Compound ES. aureus16 µg/mL

These results highlight the potential of thiazole-containing compounds in developing new antibacterial agents .

Synthesis and Development

The synthesis of This compound typically involves multi-step organic reactions including:

  • Formation of the benzo[d][1,3]dioxole derivative.
  • Synthesis of thiazole through cyclization reactions.
  • Coupling reactions to form the final acetamide structure.

Comparison with Similar Compounds

Key Structural Features :

  • Benzodioxole group: Known for enhancing metabolic stability and bioavailability in drug design .
  • N-Benzylacetamide: Modulates lipophilicity and target binding, as seen in compounds like 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) .

Comparison with Structural Analogs

Structural Similarities and Differences

Compound Name Core Structure Key Substituents Reference
2-(2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-benzylacetamide (Target) Thiazole + Benzodioxole Benzylacetamide, thioether linkage -
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Thiazole + Benzodiazole + Triazole 4-Bromophenyl, triazole-phenoxymethyl
N-(Benzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide Thiadiazole + Benzothiazole 4-Nitrophenyl, thiadiazole-thioether
(2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(benzyloxy)phenyl)amino)-2-oxoethyl)penta-2,4-dienamide (D16) Penta-dienamide + Benzodioxole Benzyloxy-phenyl, conjugated diene

Key Observations :

  • The target compound uniquely combines benzodioxole and thiazole with a benzylacetamide group, differing from analogs like 9c (triazole-benzodiazole hybrid) or D16 (penta-dienamide backbone).
  • Substituents like bromo or nitro groups in analogs (e.g., 9c, ) may enhance bioactivity but reduce solubility.

Key Observations :

  • The target compound’s synthesis likely parallels methods in and , utilizing carbodiimide reagents (e.g., EDC/HOBt) for amide bond formation.
  • Yields for benzodioxole-containing analogs (e.g., D14 at 13.7%) are generally lower than non-benzodioxole derivatives (e.g., 76% in ), possibly due to steric hindrance.

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) LogP (Predicted) Reference
Target Compound (Inferred) ~200–220 ~450–470 ~3.5
9c 231.4–233.5 543.4 4.2
D16 231.4–233.5 522.6 3.8
N-(Benzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide 445.5 (MS) 445.5 4.0

Key Observations :

  • The benzyl group in the target compound may increase lipophilicity (LogP ~3.5) compared to cyclohexyl derivatives (e.g., compound 74 in , LogP ~3.0).
  • Higher molecular weights in analogs like 9c correlate with elevated melting points, suggesting crystalline stability .

Pharmacological Activity

Compound Bioactivity (Model) Mechanism/Receptor Interaction Reference
Target Compound (Inferred) Potential antidiabetic/analgesic Docking with 3-TOP protein (speculative)
9c Anticancer (in silico docking) BCL-2 inhibition
N-(Benzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide Antinociceptive (BALB/c mice) Opioid receptor modulation
D16 Not reported N/A

Key Observations :

  • Thiazole-thioether analogs (e.g., ) show antinociceptive effects in vivo, suggesting the target compound may share similar pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-benzylacetamide
Reactant of Route 2
Reactant of Route 2
2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-benzylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.